molecular formula C17H20N2O4S B5888115 N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5888115
M. Wt: 348.4 g/mol
InChI Key: MKNIAWGJXKSQRS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a piperidine-based compound that has been synthesized through various methods, each with its own advantages and limitations.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells. In neurodegenerative diseases, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In cancer cells, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has a high yield. However, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, including its low potency and selectivity for certain molecular targets. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its anticancer effects and develop N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide-based drugs for cancer treatment. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be used as a scaffold for the development of new drugs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential molecular targets.
Conclusion
In conclusion, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a promising chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Although N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, it has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid, followed by sulfonylation with phenylsulfonyl chloride. Another method involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid chloride, followed by sulfonylation with phenylsulfonyl chloride. Both methods have been successful in synthesizing N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, with the latter method being more efficient.

Scientific Research Applications

N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNIAWGJXKSQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Furan-2-ylmethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

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